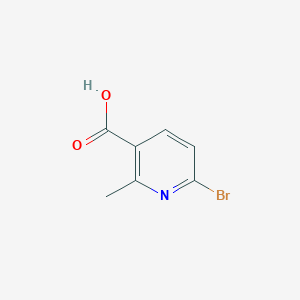

6-Bromo-2-methylnicotinic acid

Description

The exact mass of the compound 6-Bromo-2-methylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-2-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZCHXJCZPUESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-97-1 | |

| Record name | 6-bromo-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-Bromo-2-methylnicotinic Acid

The following is an in-depth technical guide on 6-Bromo-2-methylnicotinic acid , structured for researchers and drug development professionals.

CAS Number: 1060805-97-1 Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol IUPAC Name: 6-Bromo-2-methylpyridine-3-carboxylic acid[1][2]

Executive Summary & Chemical Profile

6-Bromo-2-methylnicotinic acid is a high-value heterocyclic scaffold used extensively in medicinal chemistry.[2][3] It serves as a bifunctional building block, offering two distinct handles for orthogonal functionalization: an electrophilic carbon at the C6 position (via the bromine atom) and a nucleophilic/electrophilic handle at the C3 position (via the carboxylic acid). This duality makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors, GPCR ligands, and antiproliferative agents.

Physicochemical Properties

| Property | Data | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is standard.[2] |

| Melting Point | 209–213 °C | High thermal stability; suitable for high-temp cross-coupling.[2] |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane, Et₂O).[2] |

| pKa | ~3.5 (Carboxylic acid) | Acidic proton facilitates salt formation.[2] |

| Storage | Inert atmosphere, 2–8 °C | Hygroscopic; protect from moisture and light.[2] |

Synthetic Pathways

The synthesis of 6-Bromo-2-methylnicotinic acid typically avoids direct bromination of the parent nicotinic acid due to regioselectivity issues (which favor the C5 position).[2] Instead, authoritative routes rely on the functionalization of pre-oxidized precursors or cyclization strategies.

Method A: The Hydroxypyridine Deoxybromination Route (Preferred)

This route is favored for its scalability and regiochemical certainty. It proceeds via the conversion of a pyridone (tautomer of hydroxypyridine) to the bromo-derivative using phosphorus oxybromide.

Protocol:

-

Precursor Synthesis: Condensation of ethyl acetoacetate with 3-aminocrotonate (or equivalent enamine) yields 6-hydroxy-2-methylnicotinic acid (often as the ethyl ester).[2]

-

Bromination: The 6-hydroxy intermediate is treated with phosphorus oxybromide (POBr₃) or a PBr₃/Br₂ mixture.[2] The reaction is driven by the formation of the strong P=O bond.

-

Hydrolysis: If the ester was used, subsequent base hydrolysis (LiOH/THF/H₂O) yields the free acid.

Method B: The N-Oxide Reissert-Henze Rearrangement

An alternative route involves the activation of the pyridine ring via N-oxidation, followed by nucleophilic attack.[2]

-

Oxidation: 2-Methylnicotinic acid is oxidized with m-CPBA or H₂O₂/Urea to form 2-methylnicotinic acid N-oxide .[2]

-

Rearrangement: Treatment with POBr₃ results in regioselective bromination at the C6 position (alpha to the nitrogen), driven by the re-aromatization of the pyridine ring.

Visualization: Synthetic Logic

Figure 1: The primary synthetic pathway via the hydroxypyridine intermediate, ensuring high regioselectivity.

Medicinal Chemistry Applications

The 6-bromo-2-methylnicotinic acid scaffold is a "privileged structure" in drug discovery.[2] Its applications are defined by its ability to undergo orthogonal reactions.[2]

Orthogonal Functionalization Strategy

-

C3-Carboxylic Acid: Used for amide coupling to attach solubilizing groups or pharmacophores (e.g., piperazines, anilines).[2] This is typically the first step to avoid catalyst poisoning by the free acid during subsequent metal-catalyzed steps.

-

C6-Bromine: A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[2] This position allows for the extension of the core into the hydrophobic pocket of target proteins (e.g., kinase ATP-binding sites).

Case Study: Antiproliferative Hydrazones

Research has demonstrated the utility of this scaffold in developing novel anticancer agents. The carboxylic acid is converted to a hydrazide, which is then condensed with various aldehydes to form hydrazones.

-

Mechanism: These derivatives have shown significant inhibitory activity against K562 leukemia cell lines .[2]

-

SAR Insight: The 2-methyl group provides steric bulk that can lock the conformation of the amide/hydrazide bond, potentially improving binding affinity compared to the des-methyl analog.[2]

Hypolipidemic Agents

Derivatives of 6-bromonicotinic acid are explored as nicotinic acid analogs (niacin mimetics).[2] The introduction of the 6-bromo and 2-methyl groups alters the metabolic profile and receptor binding kinetics (HM74A receptor), aiming to reduce the characteristic "flushing" side effect of niacin while maintaining lipid-lowering efficacy.

Visualization: Divergent Synthesis Workflow

Figure 2: Divergent synthesis strategy utilizing the C3 and C6 positions for library generation.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING GHS Classifications:

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat are mandatory.

-

Spill Response: Sweep up dry solid carefully to avoid dust generation.[2] Neutralize surfaces with a mild bicarbonate solution if acidic residue persists.

References

-

Sigma-Aldrich. 6-Bromo-2-methylnicotinic acid Product Specification & MSDS.[2]Link

-

Abdel-Aziz, H. A., et al. (2012).[2] "Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity." Archives of Pharmacal Research, 35(9), 1543-1552.[2] Link

-

ChemScene. Product Analysis: 6-Bromo-2-methylnicotinic acid (CAS 1060805-97-1).[1][2][5]Link

-

GuideChem. Methyl 6-Bromonicotinate: Key Uses and Applications in Drug Development.Link

-

PubChem. Compound Summary: 6-Bromo-2-methylpyridine-3-carboxylic acid.[2][6]Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2915-53-9,Dioctyl Maleate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 6-Bromo-2-methylnicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative, stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the bromine, methyl, and carboxylic acid functionalities on the pyridine scaffold, render it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-2-methylnicotinic acid, delves into its spectroscopic characteristics, outlines plausible synthetic routes, and explores its utility in the development of novel therapeutics. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this valuable compound.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Its nitrogen atom imparts unique properties, including hydrogen bonding capabilities and the ability to act as a ligand for metal catalysts. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, which is a cornerstone of modern drug design. 6-Bromo-2-methylnicotinic acid (CAS No. 1060805-97-1) is a prime example of such a strategically substituted pyridine, offering multiple points for chemical modification.[1][2] The presence of a bromine atom at the 6-position provides a handle for cross-coupling reactions, the methyl group at the 2-position influences the ring's electronics and steric environment, and the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and drug development. While experimental data for 6-Bromo-2-methylnicotinic acid is not extensively published, we can infer its properties from closely related analogues and computational predictions.

Molecular Structure and Key Identifiers

The structural representation of 6-Bromo-2-methylnicotinic acid is crucial for understanding its reactivity and interactions.

Figure 1: Structure of 6-Bromo-2-methylnicotinic acid.

Table 1: Key Identifiers for 6-Bromo-2-methylnicotinic Acid

| Identifier | Value | Source |

| IUPAC Name | 6-Bromo-2-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 1060805-97-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| SMILES | CC1=C(C=CC(=N1)Br)C(=O)O | [1] |

| InChI Key | QAZCHXJCZPUESJ-UHFFFAOYSA-N | [1] |

Physical State, Melting Point, and Solubility

The solubility of nicotinic acid derivatives is influenced by the interplay between the polar carboxylic acid group and the aromatic pyridine ring. Nicotinic acid itself shows good solubility in water and polar protic solvents like ethanol.[6] The presence of the bromo and methyl groups in 6-Bromo-2-methylnicotinic acid increases its lipophilicity. Consequently, its solubility in water is expected to be lower than that of nicotinic acid. It is predicted to exhibit slight solubility in polar organic solvents such as methanol, ethanol, and DMSO, a common characteristic for brominated nicotinic acids.[5]

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter, influencing its ionization state at physiological pH and its reactivity. No experimental pKa value for 6-Bromo-2-methylnicotinic acid has been reported. However, the predicted pKa for the isomeric 5-bromonicotinic acid is approximately 3.08.[5] The electronic effect of the substituents on the pyridine ring will modulate this value. The methyl group at the 2-position is weakly electron-donating, which would slightly increase the pKa (making the acid weaker). Conversely, the bromine atom at the 6-position is electron-withdrawing through its inductive effect, which would decrease the pKa (making the acid stronger). Given these opposing effects, the pKa of 6-Bromo-2-methylnicotinic acid is likely to be in the range of 3.0 to 3.5.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis of Prediction |

| Melting Point | > 180 °C | Comparison with 6-methylnicotinic acid and 5-bromonicotinic acid.[4][5] |

| Solubility | Slightly soluble in polar organic solvents (Methanol, DMSO); low solubility in water. | Structural analogy to other bromonicotinic acids and increased lipophilicity.[5][6] |

| pKa | 3.0 - 3.5 | Based on the predicted pKa of 5-bromonicotinic acid and the electronic effects of the methyl and bromo substituents.[5] |

| LogP | 1.85 | Computationally derived.[2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Computationally derived.[2] |

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds. While a dedicated experimental spectrum for 6-Bromo-2-methylnicotinic acid is not publicly available, a detailed prediction of its key spectral features can be made based on established principles and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

-

Aromatic Protons (H-4 and H-5): The pyridine ring contains two protons at positions 4 and 5. These will appear as two distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at H-5 will be coupled to the proton at H-4, and vice-versa, resulting in a doublet for each. The exact chemical shifts will be influenced by the substituents. The electron-withdrawing bromine and carboxylic acid groups will deshield these protons, shifting them downfield.

-

Methyl Protons (-CH₃): The methyl group at the 2-position will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm) as it has no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each of the unique carbon atoms in the molecule. The chemical shifts can be estimated based on substituent effects on the pyridine ring.[7][8]

-

Carboxylic Carbon (-COOH): This carbon will be the most downfield signal, typically in the range of δ 165-175 ppm.

-

Pyridine Ring Carbons:

-

C2 and C6 (substituted with methyl and bromo): These carbons will be significantly shifted. The carbon bearing the bromine (C6) will be shifted upfield relative to an unsubstituted pyridine due to the "heavy atom effect," while the carbon with the methyl group (C2) will be shifted downfield.

-

C3 (substituted with -COOH): The ipso-carbon attached to the carboxylic acid will appear in the aromatic region.

-

C4 and C5: These carbons will also resonate in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[2][9]

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch.

-

C=C and C=N Stretches (Aromatic Ring): Multiple medium to weak bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretches (Aromatic and Methyl): Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be seen just below 3000 cm⁻¹.

-

C-Br Stretch: The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹, and may be difficult to assign definitively.[10]

Reactivity and Synthetic Utility

6-Bromo-2-methylnicotinic acid is a trifunctional molecule, offering several avenues for synthetic transformations. The interplay between the functional groups dictates its reactivity profile.

Figure 2: Key reactivity sites of 6-Bromo-2-methylnicotinic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can readily undergo:

-

Amide Bond Formation: Coupling with various amines using standard coupling reagents (e.g., EDC, HATU) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Bromine Atom

The bromine atom at the 6-position is activated towards various transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: Coupling with amines to form substituted 2-amino-6-methylnicotinic acid derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Coupling with organostannanes.

The presence of the electron-donating methyl group at the adjacent position may have a modest influence on the reactivity of the C-Br bond in these coupling reactions.

Proposed Synthetic Pathway

While a specific, optimized synthesis for 6-Bromo-2-methylnicotinic acid is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of related halonicotinic acids.[11][12]

Figure 3: Proposed synthetic workflow for 6-Bromo-2-methylnicotinic acid.

Step-by-Step Experimental Protocol (Proposed)

-

Step 1: Free Radical Chlorination of 2,6-Lutidine.

-

Rationale: This step selectively functionalizes one of the methyl groups.

-

Procedure: To a solution of 2,6-lutidine in a suitable solvent like carbon tetrachloride, add a radical initiator such as benzoyl peroxide. Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp. Monitor the reaction by GC-MS until the desired conversion to 2-methyl-6-(trichloromethyl)pyridine is achieved. After completion, cool the reaction, wash with an aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis to 6-Chloro-2-methylnicotinic acid.

-

Rationale: The trichloromethyl group is hydrolyzed to a carboxylic acid.

-

Procedure: Treat the crude 2-methyl-6-(trichloromethyl)pyridine from the previous step with a strong acid, such as concentrated sulfuric acid, and heat. This will hydrolyze the trichloromethyl group to a carboxylic acid. After the reaction is complete, carefully pour the mixture onto ice and adjust the pH to precipitate the 6-chloro-2-methylnicotinic acid. Filter the solid, wash with cold water, and dry.

-

-

Step 3: Halogen Exchange to 6-Bromo-2-methylnicotinic acid.

-

Rationale: A Finkelstein-type reaction can be employed to exchange the chloro substituent for a bromo substituent.

-

Procedure: Dissolve the 6-chloro-2-methylnicotinic acid in a suitable high-boiling polar aprotic solvent. Add an excess of a bromide salt, such as sodium bromide or potassium bromide, along with a phase-transfer catalyst. Heat the reaction mixture to a high temperature to drive the equilibrium towards the bromo-substituted product. Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and acidify to precipitate the final product, 6-Bromo-2-methylnicotinic acid. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

-

Safety and Handling

Based on the GHS classifications for closely related bromonicotinic acids, 6-Bromo-2-methylnicotinic acid should be handled with care.[13][14] It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-2-methylnicotinic acid is a highly functionalized building block with significant potential in organic synthesis and drug discovery. Its distinct reactive sites—the carboxylic acid and the bromo group—allow for orthogonal derivatization, making it an attractive scaffold for creating libraries of novel compounds. While some of its physical properties await full experimental determination, reliable predictions based on analogous structures provide a solid foundation for its use in the laboratory. The synthetic strategies and reactivity profile discussed in this guide offer a roadmap for researchers to unlock the full potential of this versatile molecule in their scientific endeavors.

References

-

PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 28, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 28, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.

-

Doc Brown's Chemistry. (n.d.). Infrared spectra of organic compounds. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 28, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved January 28, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 28, 2026, from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved January 28, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Bromo-2-methylnicotinic Acid: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative, is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—offers a versatile scaffold for the development of novel pharmaceutical agents and other functional organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known synthetic approaches, offering valuable insights for researchers engaged in its use.

Chemical Structure and Properties

6-Bromo-2-methylnicotinic acid is a pyridine derivative with the systematic IUPAC name 6-bromo-2-methylpyridine-3-carboxylic acid .[1] Its structure is characterized by a pyridine ring, which imparts aromaticity and specific electronic properties. The strategic placement of the bromo, methyl, and carboxylic acid groups provides multiple reaction sites for further chemical modifications.

Molecular Structure:

Caption: 2D structure of 6-Bromo-2-methylnicotinic acid.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1060805-97-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥96% | [2] |

| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |

| SMILES | CC1=C(C=CC(=N1)Br)C(=O)O | [1] |

| InChI Key | QAZCHXJCZPUESJ-UHFFFAOYSA-N | [1] |

Synthesis Strategies

One potential synthetic route could involve the bromination of a 2-methylnicotinic acid derivative. The regioselectivity of the bromination would be a critical factor to control. Alternatively, a synthesis could commence from a pre-brominated pyridine ring, followed by the introduction of the methyl and carboxylic acid functionalities.

A Chinese patent (CN103086964A) describes a method for preparing 6-bromo-2-pyridine methyl formate, which involves the oxidation of 6-bromo-2-methylpyridine to form 6-bromo-2-pyridinecarboxylic acid, followed by esterification.[3] While this produces an isomer of the target molecule, the initial oxidation step of a methyl group on a bromopyridine ring is a relevant transformation. This suggests that a potential route to 6-Bromo-2-methylnicotinic acid could involve the selective oxidation of the methyl group of a 6-bromo-2,3-lutidine precursor.

Another synthetic strategy for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involved the bromination of a pyridine-3-carboxylic acid derivative using N-bromosuccinimide (NBS).[4] This highlights the use of NBS as a common and effective brominating agent for pyridine rings.[4]

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 6-Bromo-2-methylnicotinic acid.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are integral components of many natural products and pharmaceuticals.[5] Derivatives of nicotinic acid have been explored for their potential as anti-inflammatory and antibacterial agents.[6]

While specific applications of 6-Bromo-2-methylnicotinic acid are not extensively documented in publicly available literature, its structure suggests its utility as a versatile building block in drug discovery. The presence of three distinct functional groups allows for a variety of chemical transformations:

-

Carboxylic Acid: Can be converted to esters, amides, or other functional groups, or used for coupling reactions.

-

Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Methyl Group: Can be functionalized, for example, through oxidation.

A study on novel substituted nicotinic acid hydrazones with potential antiproliferative activity highlights the therapeutic potential of this class of compounds.[7] Although this study does not specifically use 6-Bromo-2-methylnicotinic acid, it underscores the importance of substituted nicotinic acids in the development of new anticancer agents.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 6-Bromo-2-methylnicotinic acid is not available in the searched databases, we can predict the key features based on its structure and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

¹³C NMR: The carbon-13 NMR spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the carboxylic acid carbon. The carbon attached to the bromine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-H stretches of the methyl group and aromatic ring (around 2850-3100 cm⁻¹), and C-Br stretch (in the fingerprint region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other fragments from the pyridine ring.

Safety and Handling

Based on information for the isomeric 5-Bromo-6-methylnicotinic acid, this compound is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-2-methylnicotinic acid is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is not widely available in the public domain, its structural features suggest its utility in the construction of complex molecules with potential biological activity. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

-

Pipzine Chemicals. 6-Bromo-3-methylpyridine-2-carboxylic Acid. Available at: [Link]

- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Pipzine Chemicals. 3-Bromo-2-methylpyridine-6-carboxylic acid. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. Available at: [Link]

-

PubChem. 5-Bromo-6-methylnicotinic acid. Available at: [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemscene.com [chemscene.com]

- 3. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylnicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of the bromo, methyl, and carboxylic acid functionalities allows for diverse downstream chemical modifications. This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the primary and alternative synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings of each reaction, providing not just the "how" but the "why" behind the experimental choices, ensuring a thorough understanding for practical application.

Primary Synthesis Pathway: From 6-Amino-2-methylpyridine

A robust and frequently utilized route to 6-Bromo-2-methylnicotinic acid commences with the readily available starting material, 6-amino-2-methylpyridine. This pathway involves two key transformations: a Sandmeyer-type diazotization and bromination, followed by the oxidation of the methyl group to a carboxylic acid.

Start [label="6-Amino-2-methylpyridine"]; Intermediate [label="6-Bromo-2-methylpyridine"]; Product [label="6-Bromo-2-methylnicotinic Acid"];

Start -> Intermediate [label=" 1. NaNO₂, HBr\n 2. CuBr (Sandmeyer Reaction)"]; Intermediate -> Product [label=" KMnO₄, H₂O, Heat (Oxidation)"]; }

Caption: Primary synthesis route to 6-Bromo-2-methylnicotinic acid.Part 1: Synthesis of the Starting Material: 6-Amino-2-methylpyridine

The journey begins with the synthesis of 6-amino-2-methylpyridine, a critical precursor. A classic and effective method for this transformation is the Chichibabin amination.

Mechanism Insight: The Chichibabin Reaction

The Chichibabin reaction is a nucleophilic substitution on the pyridine ring, where an amide anion (NH₂⁻) displaces a hydride ion (H⁻). The reaction is driven by the formation of stable molecular hydrogen gas.[1][2] The pyridine ring is generally electron-deficient and resistant to nucleophilic attack. However, the strong nucleophilicity of the amide anion and the elevated reaction temperatures overcome this barrier. The amination occurs preferentially at the 2- and 6-positions (the α-positions) due to the electron-withdrawing nature of the ring nitrogen, which makes these positions the most electrophilic.

"2-Picoline" -> "σ-complex" [label=" + NaNH₂"]; "σ-complex" -> "6-Amino-2-methylpyridine (anion)" [label=" - H₂"]; "6-Amino-2-methylpyridine (anion)" -> "6-Amino-2-methylpyridine" [label=" H₃O⁺ workup"]; }

Caption: Simplified workflow of the Chichibabin amination.Experimental Protocol: Synthesis of 6-Amino-2-methylpyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

-

Reagent Addition: Carefully add sodium amide (NaNH₂) to the toluene. Heat the suspension to reflux.

-

Substrate Addition: Slowly add 2-picoline to the refluxing mixture. The reaction is typically exothermic.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction mixture usually develops a deep color.

-

Workup: After the reaction is complete (typically after several hours), cool the mixture and cautiously quench with water or a solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or recrystallization to obtain 6-amino-2-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Picoline | [3] |

| Reagent | Sodium Amide (NaNH₂) | [1][2] |

| Solvent | Toluene | [3] |

| Temperature | Reflux | [3] |

| Typical Yield | Moderate to Good | [4] |

Part 2: Sandmeyer Bromination of 6-Amino-2-methylpyridine

With the starting material in hand, the next step is the introduction of the bromine atom at the 6-position via a Sandmeyer reaction. This classic transformation provides a reliable method for converting an amino group on an aromatic ring into a halide.

Mechanism Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary amino group of 6-amino-2-methylpyridine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[5] The resulting diazonium salt is a highly reactive intermediate due to the excellent leaving group potential of molecular nitrogen (N₂).

-

Copper-Catalyzed Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) to the diazonium salt, generating a neutral diazo radical and copper(II) bromide. This diazo radical rapidly loses nitrogen gas to form an aryl radical. The aryl radical then abstracts a bromine atom from the copper(II) bromide to yield the final product, 6-bromo-2-methylpyridine, and regenerate the copper(I) catalyst.[6][7]

}

Caption: Key stages of the Sandmeyer bromination reaction.Experimental Protocol: Synthesis of 6-Bromo-2-methylpyridine

-

Diazotization:

-

Dissolve 6-amino-2-methylpyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

-

Workup and Purification:

-

After the gas evolution ceases, heat the reaction mixture to drive the reaction to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a sodium hydroxide solution to remove acidic impurities, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 6-Amino-2-methylpyridine | [7] |

| Reagents | NaNO₂, HBr, CuBr | |

| Temperature | 0-5 °C (Diazotization), Room Temp to gentle heating (Bromination) | [8] |

| Typical Yield | 60-80% | [7] |

Part 3: Oxidation of 6-Bromo-2-methylpyridine to 6-Bromo-2-methylnicotinic Acid

The final step in this primary pathway is the oxidation of the methyl group of 6-bromo-2-methylpyridine to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).[9][10]

Mechanism Insight: Permanganate Oxidation of Alkylarenes

The oxidation of an alkyl group attached to an aromatic ring by potassium permanganate is a powerful transformation. The reaction proceeds via a free-radical mechanism. The permanganate ion abstracts a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring), forming a benzylic radical. This radical is stabilized by resonance with the aromatic ring. Subsequent oxidation steps, which are complex and not fully elucidated, lead to the formation of the carboxylic acid.[9] It is important to note that for this reaction to occur, the benzylic carbon must have at least one hydrogen atom.

Experimental Protocol: Synthesis of 6-Bromo-2-methylnicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-methylpyridine in a mixture of water and pyridine (the pyridine helps to solubilize the starting material).

-

Oxidant Addition: Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ cake with hot water to recover any adsorbed product.

-

Combine the filtrates and acidify with a mineral acid (e.g., HCl) to a pH of around 3-4. The desired carboxylic acid will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2-methylnicotinic acid.

-

If necessary, the product can be further purified by recrystallization.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 6-Bromo-2-methylpyridine | [7] |

| Reagent | Potassium Permanganate (KMnO₄) | [10][11] |

| Solvent | Water/Pyridine | [11] |

| Temperature | Reflux | [11] |

| Typical Yield | 50-70% | [7] |

Alternative Synthesis Pathway: From 2,6-Dibromopyridine

An alternative and convergent approach to 6-Bromo-2-methylnicotinic acid begins with the commercially available 2,6-dibromopyridine. This strategy involves the selective functionalization of one of the bromo-positions.

Start [label="2,6-Dibromopyridine"]; Intermediate1 [label="6-Bromo-2-lithiopyridine"]; Intermediate2 [label="6-Bromo-2-methylpyridine"]; Product [label="6-Bromo-2-methylnicotinic Acid"];

Start -> Intermediate1 [label="n-BuLi, THF, -78 °C"]; Intermediate1 -> Intermediate2 [label="CH₃I"]; Intermediate2 -> Product [label="1. n-BuLi, THF, -78 °C\n2. CO₂\n3. H₃O⁺"]; }

Caption: An alternative synthesis route starting from 2,6-dibromopyridine.Mechanism Insight: Directed Ortho-Metalation and Electrophilic Quench

This pathway relies on the principles of directed ortho-metalation. The nitrogen atom in the pyridine ring directs lithiation to the adjacent C2 and C6 positions. In the case of 2,6-dibromopyridine, lithium-halogen exchange occurs preferentially at one of the bromo-positions at low temperatures using a strong organolithium base like n-butyllithium (n-BuLi). The resulting 6-bromo-2-lithiopyridine is a powerful nucleophile that can react with various electrophiles.

-

Selective Monolithiation and Methylation: Treatment of 2,6-dibromopyridine with one equivalent of n-BuLi at low temperature (-78 °C) results in the formation of 6-bromo-2-lithiopyridine. This intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide (CH₃I), to introduce the methyl group at the 2-position, yielding 6-bromo-2-methylpyridine.

-

Carboxylation: The newly formed 6-bromo-2-methylpyridine can then be subjected to a second lithiation at the remaining bromo-position, again using n-BuLi at low temperature. The resulting 6-methyl-2-lithiopyridine can then be carboxylated by quenching with carbon dioxide (CO₂), followed by an acidic workup to protonate the carboxylate and afford the final product, 6-Bromo-2-methylnicotinic acid.

Experimental Protocol: Alternative Pathway

This pathway requires careful control of stoichiometry and temperature to achieve selectivity.

-

Synthesis of 6-Bromo-2-methylpyridine:

-

Dissolve 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

-

Slowly add one equivalent of n-butyllithium solution dropwise.

-

After stirring for a short period, add one equivalent of methyl iodide.

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product and purify as described previously.

-

-

Synthesis of 6-Bromo-2-methylnicotinic Acid:

-

Dissolve the synthesized 6-bromo-2-methylpyridine in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add one equivalent of n-butyllithium solution.

-

Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

-

Filter, wash, and dry the product.

-

| Parameter | Value/Condition |

| Starting Material | 2,6-Dibromopyridine |

| Reagents | n-BuLi, CH₃I, CO₂ |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

Conclusion

The synthesis of 6-Bromo-2-methylnicotinic acid can be effectively achieved through multiple synthetic routes. The choice of pathway will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The primary route, starting from 6-amino-2-methylpyridine, leverages well-established and reliable transformations. The alternative pathway, commencing with 2,6-dibromopyridine, offers a more convergent approach that may be advantageous in certain contexts. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these syntheses, ensuring the efficient and reliable production of this important chemical intermediate.

References

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- Benchchem. Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium.

- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google P

- Organic Chemistry Portal. Sandmeyer Reaction.

- Wikipedia. Chichibabin reaction.

- Sarkar, A., et al. (2000). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.

- BYJU'S. Sandmeyer Reaction Mechanism.

- ChemSpider Synthetic Pages. Permanganate oxidation of a methyl group to carboxylic acid.

- US4386209A - Chichibabin reaction - Google P

- ResearchGate.

- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google P

- ResearchGate. (PDF)

- PrepChem.com. Synthesis of 2-amino-6-methylpyridine.

- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.

- YouTube. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!

- ResearchGate. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.

- US5808081A - Chichibabin aminations of pyridine bases - Google P

- BLDpharm. 5109-99-9|6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

- SpringerLink. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- The Royal Society of Chemistry.

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google P

- Organic Syntheses.

- YouTube. Retrosynthesis 6 - Organic Chemistry.

- NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.

- ChemistryViews.

- sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.

- PubChem.

Sources

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to 6-Bromo-2-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylnicotinic acid, systematically named 6-bromo-2-methylpyridine-3-carboxylic acid , is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom and a carboxylic acid functional group on a substituted pyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its emerging role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 6-bromo-2-methylnicotinic acid is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 6-Bromo-2-methylnicotinic Acid

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-2-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 1060805-97-1 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Limited solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | [2] |

| Storage | Store at room temperature. | [1] |

Spectroscopic Characterization

The structural elucidation of 6-bromo-2-methylnicotinic acid is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of a related compound, 2-bromopyridine, shows signals in the aromatic region, and similar characteristic peaks would be expected for 6-bromo-2-methylnicotinic acid, with specific shifts corresponding to the protons on the pyridine ring and the methyl group.[3] The ¹³C NMR spectrum of carboxylic acids typically shows a signal for the carboxyl carbon in the range of 165-185 ppm.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[4][5]

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio).[6]

Synthesis of 6-Bromo-2-methylnicotinic Acid

The synthesis of 6-bromo-2-methylnicotinic acid can be approached through several routes, often starting from readily available pyridine derivatives. A common strategy involves the bromination of a methyl-substituted nicotinic acid precursor or the carboxylation of a bromo-methyl-pyridine intermediate.

Experimental Protocol: Synthesis via Bromination and Carboxylation

This protocol outlines a potential synthetic route starting from 3-methylpyridine.

Step 1: Bromination of 3-Methylpyridine

-

Reactants : 3-methylpyridine, N-bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide).

-

Procedure : To a solution of 3-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add NBS and a catalytic amount of a radical initiator. The reaction mixture is heated under reflux for several hours.

-

Rationale : This step introduces a bromine atom at the 6-position of the pyridine ring through a free-radical substitution mechanism.[2]

-

Work-up and Purification : After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 6-bromo-3-methylpyridine.

Step 2: Carboxylation of 6-Bromo-3-methylpyridine

-

Reactants : 6-bromo-3-methylpyridine, a strong base (e.g., n-butyllithium), and dry carbon dioxide (CO₂).

-

Procedure : The 6-bromo-3-methylpyridine is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of a strong base is added dropwise to facilitate lithium-halogen exchange or deprotonation. Dry CO₂ gas is then bubbled through the reaction mixture.

-

Rationale : This step involves the formation of a Grignard or organolithium reagent, which then acts as a nucleophile to attack carbon dioxide, forming a carboxylate salt.[2]

-

Work-up and Purification : The reaction is quenched by the addition of water or a dilute acid. The aqueous layer is then acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Synthetic workflow for 6-Bromo-2-methylnicotinic acid.

Applications in Drug Discovery and Development

6-Bromo-2-methylnicotinic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the methyl group—allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Role as a Key Building Block

The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of 6-bromo-2-methylnicotinic acid makes it an attractive starting material for generating libraries of compounds for high-throughput screening.[7][8] The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or other substituents.

Example Application: Synthesis of ENPP1 Inhibitors

A significant application of substituted nicotinic acid derivatives is in the development of enzyme inhibitors. For instance, the core structure of 6-bromo-2-methylnicotinic acid is found in potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for the anti-tumor immune response.[9][10] By inhibiting ENPP1, the concentration of its substrate, cGAMP, increases, leading to the activation of the STING pathway and subsequent anti-cancer effects.

The synthesis of these inhibitors often involves the amidation of the carboxylic acid of a nicotinic acid derivative, followed by a cross-coupling reaction at the bromine-substituted position to build the final complex molecule.

Caption: Role of 6-bromo-2-methylnicotinic acid derivatives in the STING pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-bromo-2-methylnicotinic acid. It is a solid that should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Bromo-2-methylnicotinic acid is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its well-defined chemical properties and reactivity, coupled with its utility in constructing complex molecular architectures, make it a compound of significant interest to researchers in both academic and industrial settings. The continued exploration of its synthetic utility is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

-

Pipzine Chemicals. 6-Bromo-3-methylpyridine-2-carboxylic Acid. Available from: [Link] [Accessed January 2026].

- Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

-

Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. Available from: [Link] [Accessed January 2026].

-

Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available from: [Link] [Accessed January 2026].

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available from: [Link] [Accessed January 2026].

-

Pipzine Chemicals. 3-Bromo-2-methylpyridine-6-carboxylic acid. Available from: [Link] [Accessed January 2026].

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link] [Accessed January 2026].

-

PubMed. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Available from: [Link] [Accessed January 2026].

-

2-Bromo-6-nicotinic acid methyl ester. Available from: [Link] [Accessed January 2026].

-

Patsnap Synapse. What are the new molecules for ENPP1 inhibitors?. Available from: [Link] [Accessed January 2026].

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link] [Accessed January 2026].

-

MDPI. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Available from: [Link] [Accessed January 2026].

-

MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available from: [Link] [Accessed January 2026].

-

YouTube. Mass Spec 3e Carboxylic Acids. Available from: [Link] [Accessed January 2026].

-

ResearchGate. Structures of known ENPP1 inhibitors. | Download Scientific Diagram. Available from: [Link] [Accessed January 2026].

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link] [Accessed January 2026].

-

NIH. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. Available from: [Link] [Accessed January 2026].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link] [Accessed January 2026].

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link] [Accessed January 2026].

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link] [Accessed January 2026].

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available from: [Link] [Accessed January 2026].

-

PMC - NIH. 2-Bromopyridine-3-carboxylic acid. Available from: [Link] [Accessed January 2026].

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Available from: [Link] [Accessed January 2026].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link] [Accessed January 2026].

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link] [Accessed January 2026].

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Bromo-3-methylpyridine-2-carboxylic Acid | Structure, Properties, Uses & Safety Data | Reliable China Supplier [pipzine-chem.com]

- 3. rsc.org [rsc.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. raco.cat [raco.cat]

- 7. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Solubility of 6-Bromo-2-methylnicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-2-methylnicotinic acid. Given the absence of extensive published solubility data for this specific compound, this document synthesizes foundational chemical principles, data from analogous structures, and a robust experimental framework to empower researchers in their formulation and development efforts.

Introduction: Understanding the Molecule

6-Bromo-2-methylnicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, a methyl group, and a bromine atom, dictates its physicochemical properties and, consequently, its solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| LogP (calculated) | 1.85 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Polar Surface Area (TPSA) | 50.19 Ų | [1] |

The presence of both a polar carboxylic acid group and a moderately nonpolar brominated aromatic ring suggests that the solubility of 6-Bromo-2-methylnicotinic acid will be highly dependent on the chosen solvent system. The principle of "like dissolves like" is paramount.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 6-Bromo-2-methylnicotinic acid, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl and hydroxyl oxygens). The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative bromine, nitrogen, and oxygen atoms.

-

Van der Waals Forces: These non-specific interactions contribute to the overall solvation.

Impact of Substituents on Solubility (Compared to Nicotinic Acid):

-

2-Methyl Group: The electron-donating methyl group can slightly increase the basicity of the pyridine nitrogen and adds some nonpolar character.

-

6-Bromo Group: The bulky and hydrophobic bromine atom is expected to decrease solubility in polar solvents like water but may enhance solubility in nonpolar, halogenated, or aromatic solvents through favorable van der Waals interactions.

Based on these features, we can predict the solubility behavior of 6-Bromo-2-methylnicotinic acid in different classes of organic solvents.

Predicted Solubility Profile

The increased hydrophobicity from the bromo- and methyl- substituents on 6-Bromo-2-methylnicotinic acid suggests it will likely be less soluble in highly polar, protic solvents (like water and methanol) compared to its unsubstituted counterparts. Conversely, its solubility may be enhanced in solvents of intermediate polarity and those capable of strong dipole-dipole interactions.

Predicted Solubility of 6-Bromo-2-methylnicotinic Acid:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The carboxylic acid can hydrogen bond with the solvent, but the hydrophobic bromo- and methyl- groups will limit solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of these solvents will favor dissolution. DMSO is likely to be an excellent solvent. |

| Nonpolar | Hexane, Toluene | Low | The high polarity of the carboxylic acid group will make it difficult to solvate in a nonpolar environment. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | While the bromine atom might have some affinity for these solvents, the overall polarity of the molecule will likely limit solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF may show better results than diethyl ether due to its higher polarity. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

The Shake-Flask Method: A Step-by-Step Guide

The following protocol provides a self-validating system for accurately determining the solubility of 6-Bromo-2-methylnicotinic acid.

Materials and Equipment:

-

6-Bromo-2-methylnicotinic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Protocol:

-

Preparation of Vials: Add an excess amount of solid 6-Bromo-2-methylnicotinic acid to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Addition of Solvent: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5]

-

Expertise Insight: To validate the equilibration time, samples can be taken at different intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility no longer increases with time.

-

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, pass the supernatant through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of 6-Bromo-2-methylnicotinic acid is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.

Data Presentation and Interpretation

The relationship between solvent polarity and the solubility of a polar molecule like 6-Bromo-2-methylnicotinic acid is crucial. The following diagram illustrates the expected general trend.

Caption: Predicted relationship between solvent polarity and solubility for the target compound.

Conclusion

While specific, published quantitative solubility data for 6-Bromo-2-methylnicotinic acid is scarce, a robust understanding of its solubility can be achieved. By analyzing its molecular structure and comparing it to related compounds, we can predict that it will exhibit the highest solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents such as ethanol. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. This combined theoretical and practical approach provides researchers with the necessary tools to effectively utilize 6-Bromo-2-methylnicotinic acid in their development pipelines.

References

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide , ResearchGate, [Link]

-

Solubility and Crystallization Studies of Picolinic Acid , MDPI, [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound , ResearchGate, [Link]

-

Solubility Testing – Shake Flask Method , BioAssay Systems, [Link]

Sources

The Strategic Synthesis and Application of 6-Bromo-2-methylnicotinic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylnicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features and reactivity profile make it a valuable intermediate in the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides a comprehensive overview of 6-bromo-2-methylnicotinic acid, including its chemical properties, established synthetic routes, and notable applications in drug development. By elucidating the underlying principles of its synthesis and utility, this document aims to equip researchers with the knowledge to strategically employ this versatile compound in their own research endeavors.

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

The incorporation of halogen atoms into pyridine rings is a well-established strategy in drug design for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Halogenation can influence factors such as metabolic stability, lipophilicity, and binding affinity. 6-Bromo-2-methylnicotinic acid (CAS No. 1060805-97-1) is a prime example of a halogenated nicotinic acid derivative that has garnered interest as a key intermediate.[1][2][3] Its utility stems from the presence of three key functional groups: a bromine atom, a methyl group, and a carboxylic acid on the pyridine scaffold. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a versatile synthon for constructing more complex drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 6-bromo-2-methylnicotinic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| CAS Number | 1060805-97-1 | [1][2] |

| IUPAC Name | 6-bromo-2-methylpyridine-3-carboxylic acid | [3] |

| SMILES | O=C(O)C1=C(C)N=C(Br)C=C1 | [1][2] |

While detailed spectroscopic data was not the primary focus of the initial search, it is imperative for researchers to obtain and interpret this data for any synthesized or purchased batch of the compound to verify its identity and purity. This would typically include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Synthesis of 6-Bromo-2-methylnicotinic Acid: A Strategic Approach

The synthesis of 6-bromo-2-methylnicotinic acid can be approached through various routes, often involving the modification of pre-existing pyridine rings. A common strategy involves the selective oxidation of a corresponding alkyl-substituted bromopyridine.

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-bromo-2-methylnicotinic acid points towards 2-bromo-6-methyl-3-alkylpyridine as a plausible precursor, where the alkyl group can be selectively oxidized to a carboxylic acid. This precursor, in turn, can be derived from simpler pyridine starting materials.

Caption: Retrosynthetic analysis of 6-Bromo-2-methylnicotinic acid.

Exemplary Synthetic Protocol: Oxidation of 2-Methyl-5-alkylpyridines